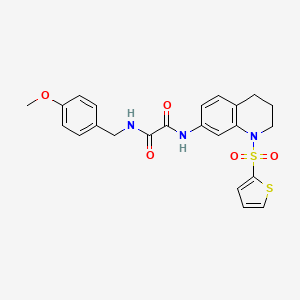

N1-(4-methoxybenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Description

N1-(4-methoxybenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a 4-methoxybenzyl group attached to the N1-position and a 1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl moiety at the N2-position.

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5S2/c1-31-19-10-6-16(7-11-19)15-24-22(27)23(28)25-18-9-8-17-4-2-12-26(20(17)14-18)33(29,30)21-5-3-13-32-21/h3,5-11,13-14H,2,4,12,15H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWXNPPZVMSXFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-methoxybenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a complex organic compound with potential biological activities that warrant detailed exploration. This article synthesizes available research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Compound Overview

- Molecular Formula : C23H23N3O5S2

- Molecular Weight : 485.57 g/mol

- CAS Number : 898430-37-0

The compound features a unique structure that includes a 4-methoxybenzyl group , a thiophene sulfonyl moiety , and a tetrahydroquinoline scaffold . These structural components are critical in determining its biological interactions and activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxalamide derivatives, including the compound . For instance, research indicates that similar oxalamide compounds exhibit moderate to good activity against various pathogenic bacteria such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae . The presence of the thiophene sulfonyl group may enhance the interaction with bacterial enzymes or receptors, contributing to its antimicrobial efficacy.

Anticancer Activity

The compound's structural elements suggest potential anticancer properties. In vitro studies have shown that related compounds can induce cytotoxic effects against cancer cell lines. For example, oxalamide-based compounds have demonstrated selective cytotoxicity towards MDA-MB-231 breast cancer cells when complexed with metal ions like Cu²⁺ and Fe³⁺ . This suggests that this compound may similarly exhibit anticancer activity through mechanisms involving metal ion interactions.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The thiophene sulfonyl group may interact with active sites on enzymes, potentially inhibiting their functions.

- Receptor Modulation : The tetrahydroquinoline structure could modulate receptor activity involved in various biochemical pathways.

- Metal Ion Interaction : As noted in related studies, binding with metal ions may enhance the compound's biological effects, particularly in anticancer applications.

Study 1: Antimicrobial Efficacy

In a comparative study assessing various oxalamide derivatives against bacterial strains, this compound was evaluated alongside known antibiotics. Results indicated that this compound exhibited significant antibacterial activity comparable to standard treatments .

Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation into the cytotoxic effects of oxalamide compounds demonstrated that those with similar structures to this compound showed promising results against MDA-MB-231 cells. The study utilized fluorescence imaging techniques to assess cell viability post-treatment and found that the compound effectively reduced cell proliferation .

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C23H23N3O5S2 |

| Molecular Weight | 485.57 g/mol |

| Antimicrobial Activity | Moderate to good against S. aureus, E. coli |

| Anticancer Activity | Cytotoxic effects on MDA-MB-231 cells |

| Mechanisms of Action | Enzyme inhibition, receptor modulation |

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with other oxalamide derivatives but exhibits unique features:

Key Differences :

- The target compound’s tetrahydroquinoline and thiophene sulfonyl groups contrast with the bis-imidazolidinone and phenolic motifs in compound 12 . These differences may influence solubility, metabolic stability, and target selectivity.

Comparison :

- Compound 12’s synthesis emphasizes imine formation and amino acid integration, whereas the target compound likely prioritizes sulfonamide and heterocyclic ring formation.

Physicochemical Properties

Insights :

- The target compound’s thiophene sulfonyl group may improve aqueous solubility compared to purely aromatic analogs. Its tetrahydroquinoline scaffold could enhance blood-brain barrier penetration relative to compound 12’s rigid bis-imidazolidinone structure.

Pharmacological Potential

While direct pharmacological data are unavailable, structural analysis suggests:

- The thiophene sulfonyl group may confer resistance to oxidative metabolism, enhancing half-life.

- Compound 12: The hydroxyphenyl and imidazolidinone groups suggest antioxidant or enzyme-inhibitory roles, though its bulkiness may limit bioavailability.

Limitations :

- No empirical data (e.g., IC50, bioavailability) are available in the provided evidence. Further in vitro/in vivo studies are required to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.